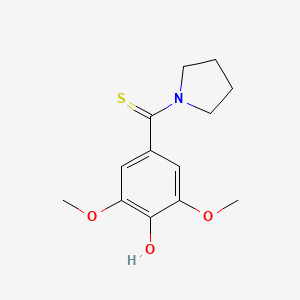

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione

Description

Historical Context of Methanethione Derivatives in Organic Chemistry

Methanethione derivatives, including thiocarbamates and thioamides, have evolved as critical intermediates in organic synthesis. Early developments in the 19th century focused on the synthesis of pyrazolines via Fischer-Knöevenagel reactions, leveraging hydrazines and α,β-unsaturated carbonyl compounds. The introduction of methanethione groups expanded applications in medicinal chemistry, particularly in antitubercular and anticancer agents.

Modern research emphasizes the use of methanethione derivatives in targeted therapeutics, driven by their ability to modulate enzymatic activity and enhance metabolic stability.

Structural Significance of 3,5-Dimethoxyphenyl and Pyrrolidine Moieties

The compound’s architecture integrates two pharmacophoric elements:

- 3,5-Dimethoxyphenyl Group :

- Aromatic Substitution : The 3,5-dimethoxy configuration creates a meta-directed electrophilic substitution pattern, enhancing reactivity at the para and ortho positions.

- Electronic Effects : Methoxy groups donate electron density via resonance, stabilizing the phenolic hydroxyl group and influencing redox properties.

- Biological Relevance : Similar structures, such as acetosyringone, are known to interact with STAT3 and NF-κB pathways, modulating apoptosis in cancer cells.

- Pyrrolidine Moiety :

- Conformational Flexibility : The five-membered saturated amine ring allows for hydrogen bonding and π-π interactions, critical for protein-ligand binding.

- Synthetic Utility : Pyrrolidine serves as a scaffold for introducing substituents at the N1, 3rd, and 5th positions, enabling structural diversification.

Position Within Thioamide and Thiocarbamate Chemical Families

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione belongs to the thiocarbamate family, distinguished by the RSC(=O)NR′₂ structure. Key distinctions from related families include:

| Family | Structural Features | Reactivity |

|---|---|---|

| Thiocarbamates | O- or S-linked carbonyl-sulfur groups | Nucleophilic sulfur, prone to hydrolysis |

| Thioamides | R-C(=S)-NR′₂ (no carbonyl) | Stronger C-S bond, less hydrolytic |

Properties

IUPAC Name |

(4-hydroxy-3,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-16-10-7-9(8-11(17-2)12(10)15)13(18)14-5-3-4-6-14/h7-8,15H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDYLKPRANHQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=S)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethoxybenzaldehyde and pyrrolidine.

Formation of Intermediate: The aldehyde group of 4-hydroxy-3,5-dimethoxybenzaldehyde is reacted with pyrrolidine to form an imine intermediate.

Thionation: The imine intermediate is then treated with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to introduce the methanethione group, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole moiety is typically synthesized via cyclization reactions. For analogs, methods include:

-

Cyclodehydration of amidoximes : Reaction of amidoximes with carboxylic acid derivatives (e.g., activated esters or acyl chlorides) under thermal or catalytic conditions .

-

Oxidative cyclization : Using reagents like ceric ammonium nitrate (CAN) or hypervalent iodine compounds to form the oxadiazole ring from N-acylhydrazones .

Example Reaction :

Triazole Ring Formation

The 1,2,3-triazole group is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a classic "click" reaction. For this compound:

-

An alkyne-functionalized oxadiazole intermediate reacts with an azide-containing ethyl-furan-carboxamide precursor .

Amide Hydrolysis

The furan-3-carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields furan-3-carboxylic acid and the corresponding amine.

-

Basic hydrolysis : Produces a carboxylate salt and ammonia/amine .

Conditions :

| Reaction Type | Reagents | Products |

|---|---|---|

| Acidic | HCl/H₂O | Furan-3-carboxylic acid + Ethylenediamine derivative |

| Basic | NaOH/H₂O | Furan-3-carboxylate salt + Ethylenediamine deri |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the 4-hydroxy-3,5-dimethoxyphenyl moiety is known to enhance the bioactivity against various cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Investigations into its derivatives revealed that they possess varying degrees of antibacterial and antifungal activities. The structure–activity relationship (SAR) studies suggest that modifications to the benzene ring can significantly influence the antimicrobial efficacy . For example, certain derivatives have been tested against resistant strains of bacteria, showcasing potential as a new class of antibiotics.

Neurological Disorders

Compounds related to (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione have been explored for their neuroprotective effects. Research indicates that these compounds may help mitigate the effects of neurodegenerative diseases such as Alzheimer's by inhibiting certain enzymes involved in amyloid plaque formation . The ability to cross the blood-brain barrier is crucial for therapeutic applications in this area.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. These studies generally focus on:

- Cytotoxicity Assays : Utilizing MTT or similar assays to determine cell viability post-treatment.

- Mechanistic Studies : Analyzing pathways involved in apoptosis and cell cycle regulation.

In Vivo Studies

Animal models are employed to assess the therapeutic potential and safety profile of the compound. These studies often involve:

- Toxicological Assessments : Evaluating the acute and chronic toxicity levels.

- Efficacy Trials : Testing against disease models such as tumor xenografts or infection models.

Case Studies

Mechanism of Action

The mechanism of action of (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. Specific pathways and targets depend on the biological context and the nature of the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with 4-Hydroxy-3,5-Dimethoxyphenyl Groups

Compound III (1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol)

- Structure: Contains the 4-hydroxy-3,5-dimethoxyphenyl group but linked to a propanediol backbone and a 2-methoxyphenoxy group.

- Function : A lignin model dimer degraded by lignin peroxidase into syringaldehyde (V) and syringic acid (VI), highlighting the role of methoxy and hydroxyl groups in oxidative cleavage .

- Comparison : Unlike the target compound, Compound III lacks the pyrrolidine-thione group, resulting in distinct reactivity toward enzymatic degradation. The presence of a thione group in the target compound may enhance nucleophilic reactivity compared to the ether-linked propanediol structure of III.

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (Compound 17)

Functional Group Analogs: Thiones and Pyrrolidines

(1-Tosylpiperidine-4-carbonyl)-L-proline

- Structure : Contains a pyrrolidine derivative (proline) with a tosyl-piperidine carbonyl group.

- Application : Used in peptide synthesis and as a chiral building block.

- Comparison: While sharing the pyrrolidine moiety, this compound lacks the phenolic and thione groups, limiting its utility in applications requiring antioxidant or metal-binding properties .

Substituted Phenyl Derivatives in Natural Products

Diarylheptanoids (e.g., Compound 17 in )

- Structure : 3,5-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane.

- Source : Found in Zingiber officinale (ginger).

- The dual aromatic rings in diarylheptanoids enhance receptor binding compared to the single aryl group in the target compound .

3,6'-Disinapoyl Sucrose

- Structure: Contains two (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid groups esterified to sucrose.

- Application : Used as a reference standard in pharmacological and food research.

- Comparison : The sucrose backbone and cinnamoyl groups improve water solubility, unlike the hydrophobic pyrrolidine-thione structure of the target compound. This highlights trade-offs between solubility and membrane permeability in drug design .

Degradation Products of Lignin Model Dimers

- Syringaldehyde (V) and Syringic Acid (VI) :

- Structure : Derived from oxidative cleavage of Compound III .

- Comparison : Both retain the 4-hydroxy-3,5-dimethoxyphenyl core but lack heterocyclic moieties. Syringic acid’s carboxylic acid group enhances antioxidant activity, whereas the thione group in the target compound may confer metal-chelating properties .

Comparative Data Table

Key Research Findings

- Reactivity : The thione group in the target compound may enhance electrophilicity compared to ketones or ethers, influencing its interaction with biological targets .

- Synthesis Challenges : Discontinuation of the target compound underscores possible synthetic or stability issues, contrasting with stable natural derivatives like 3,6'-disinapoyl sucrose .

Biological Activity

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl and methoxy groups in the phenolic ring enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. A study demonstrated that related phenolic compounds effectively reduced oxidative stress markers in cellular models .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of MAPK signaling |

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In animal models of neurodegenerative diseases, it exhibited a reduction in neuronal damage and improved cognitive functions. This effect is attributed to its ability to inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission .

Case Study 1: Antioxidant Activity

A study conducted on rat liver cells treated with this compound revealed a significant decrease in lipid peroxidation levels when compared to untreated controls. The results indicated a protective effect against oxidative stress induced by high glucose concentrations.

Case Study 2: Cancer Cell Line Study

In a controlled laboratory experiment, the compound was tested against human breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 µM to 50 µM over 48 hours.

The biological activities of this compound are hypothesized to involve:

- Antioxidant Activity : Reduction of reactive oxygen species (ROS) through electron donation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cholinergic Modulation : Inhibition of acetylcholinesterase contributing to enhanced neurotransmission.

Q & A

Q. What are the optimal synthetic routes for (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione, and how can reaction yields be improved?

Methodological Answer: Synthesis of structurally similar phenolic derivatives often involves condensation reactions under acidic or basic conditions. For example, analogous compounds like pyrazoline derivatives are synthesized via refluxing precursors in glacial acetic acid with catalytic HCl, achieving yields of 80–85% . Key parameters include temperature control (60–65°C), solvent selection (e.g., acetic acid for protonation), and stoichiometric ratios of precursors (e.g., 1:2 molar ratio of chalcone to hydrazine derivatives). Purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) ensures high purity .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

- FT-IR: Identify functional groups (e.g., C=S stretch at ~1200–1050 cm⁻¹ for the methanethione moiety, aromatic C-O stretches for methoxy/hydroxy groups at ~1250 cm⁻¹) .

- NMR: Use ¹H-NMR to confirm substitution patterns (e.g., singlet for 3,5-dimethoxy protons at δ 3.75–3.80 ppm, pyrrolidine protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry: Confirm molecular weight (e.g., molecular ion peak matching calculated mass) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for phenolic-thione derivatives?

Methodological Answer:

- Dose-Response Studies: Test the compound across a wide concentration range (e.g., 1–100 μM) to identify non-linear effects .

- Assay Validation: Use positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments to minimize variability .

- Mechanistic Profiling: Combine enzymatic assays (e.g., lignin peroxidase activity ) and molecular docking to correlate bioactivity with structural features .

Q. How does the methanethione group influence the compound’s stability and reactivity under physiological conditions?

Methodological Answer:

- pH Stability Studies: Monitor degradation via HPLC at pH 2–9 to identify labile bonds (e.g., hydrolysis of C=S in acidic conditions) .

- Light Sensitivity: Conduct accelerated stability testing under UV light (254 nm) to assess photodegradation pathways .

- Reactivity Screening: Test nucleophilic addition reactions (e.g., with glutathione) to evaluate thione reactivity .

Q. What are the challenges in crystallizing this compound for X-ray diffraction analysis, and how can they be addressed?

Methodological Answer:

- Solvent Screening: Use high-throughput crystallization trials with solvents like DMSO, ethanol, or acetonitrile .

- Co-Crystallization: Introduce co-formers (e.g., carboxylic acids) to improve crystal packing .

- SHELX Refinement: Optimize refinement parameters (e.g., anisotropic displacement for sulfur atoms) to resolve disorder in the pyrrolidine ring .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How to reconcile organic solvent solubility vs. aqueous instability?

Analysis:

- Solubility in DMSO or ethanol (as noted for similar compounds ) may conflict with rapid precipitation in aqueous buffers.

- Resolution: Pre-saturate buffers with the compound or use surfactants (e.g., Tween-80) to enhance dispersion .

Q. Conflicting bioactivity results across cell lines: What factors contribute to variability?

Analysis:

- Differences in cell membrane permeability (e.g., ABC transporter expression) or metabolic activation pathways (e.g., CYP450 isoforms) .

- Resolution: Normalize data to intracellular concentration measurements (LC-MS/MS) and use isogenic cell lines for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.